DPP-4 inhibitor 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H22N6O2/c1-3-27-19(26)24-11-9-23(10-12-24)17-8-7-16-20-21-18(25(16)22-17)15-6-4-5-14(2)13-15/h4-8,13H,3,9-12H2,1-2H3 |
InChI Key |
FVFDGGRWCKJRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC(=C4)C)C=C2 |
Origin of Product |
United States |
Discovery and Design Strategies for Dpp 4 Inhibitor 3
Historical Context of DPP-4 Inhibitor Discovery and Development in Preclinical Research
The journey to develop DPP-4 inhibitors began with the identification of the enzyme itself in 1967. wikipedia.orgoup.com The initial inhibitors characterized in the late 1980s and 1990s were crucial for establishing the early structure-activity relationships (SAR) that guided subsequent research. wikipedia.org These early compounds were often peptidomimetic, designed to mimic the natural substrates of DPP-4, which are peptides with a proline or alanine (B10760859) residue at the second position. nih.gov
A significant breakthrough came in the mid-1990s with the exploration of N-substituted glycinyl-cyanopyrrolidines. wikipedia.org The addition of a cyano group was found to generally increase the potency of these inhibitors, directing research focus towards this chemical class. wikipedia.org These early efforts paved the way for the first generation of DPP-4 inhibitors, such as Vildagliptin and Saxagliptin (B632), which are characterized by their covalent interaction with the serine residue in the enzyme's active site. The success of these early inhibitors validated DPP-4 as a viable drug target for type 2 diabetes and spurred the search for new, non-peptidomimetic scaffolds with improved properties, leading to the discovery of compounds like Linagliptin (B1675411). wikipedia.orgnih.govresearchgate.net
Approaches to Lead Compound Identification for Linagliptin
The discovery of Linagliptin's core structure involved a multi-pronged approach, leveraging both screening-based and rational design strategies to identify a novel, potent, and selective chemical scaffold.
High-Throughput Screening Methodologies
High-throughput screening (HTS) was instrumental in identifying the initial lead compounds for what would become the xanthine-based class of DPP-4 inhibitors. wikipedia.org HTS allows for the rapid testing of large libraries of chemical compounds for their ability to inhibit a specific biological target. oatext.combrieflands.com In the search for novel DPP-4 inhibitors, Boehringer Ingelheim screened their corporate compound library, which led to the identification of a xanthine-based hit. wikipedia.org This aromatic heterocyclic scaffold was a departure from the earlier peptidomimetic inhibitors and showed promise for developing a new class of non-substrate-like inhibitors. wikipedia.org The initial hit from the HTS campaign, while having modest activity, provided a crucial starting point for further chemical optimization. rsc.org
Rational Design Based on Enzyme Structure
Once the xanthine (B1682287) scaffold was identified, rational design based on the three-dimensional structure of the DPP-4 enzyme played a pivotal role in optimizing its inhibitory activity and selectivity. nih.govmdpi.combiorxiv.orgacs.org X-ray crystallography of DPP-4 complexed with early inhibitors provided detailed insights into the key interactions within the enzyme's active site. jst.go.jpebi.ac.uk
The DPP-4 active site is comprised of several subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrate. researchgate.net For Linagliptin, structure-based design focused on modifying substituents at various positions of the xanthine ring to achieve optimal interactions with these pockets. rsc.org
Key structural insights that guided the design of Linagliptin include:
S1 Pocket Interaction: The S1 pocket is a hydrophobic region. The butynyl group at the N7 position of the xanthine scaffold of Linagliptin was designed to fit snugly into this pocket. ebi.ac.uk
S2 Pocket Interaction: The S2 subsite is where the (R)-aminopiperidine ring at the C8 position binds. Its primary amine forms crucial hydrogen bonds with key amino acid residues, including Glutamic acid 205 and Glutamic acid 206, which are vital for recognizing peptide substrates. ebi.ac.uk
Selectivity: Rational design also focused on ensuring high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9 to minimize potential side effects. The specific interactions achieved by the optimized substituents of Linagliptin contribute to its greater than 10,000-fold selectivity against these other enzymes.
Fragment-Based Drug Discovery in the Context of DPP-4 Inhibition
Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) that bind to specific pockets of the target protein are identified and then grown or linked together to create a more potent lead compound. bu.edudrugbank.com While HTS identified the core xanthine scaffold for Linagliptin, the principles of FBDD are evident in the optimization process. The various substituents on the xanthine ring can be considered fragments that were optimized to interact with specific "hot spots" within the DPP-4 active site. bu.edu For instance, the identification of small molecular anchors that could occupy the S1 pocket was a key step in designing potent inhibitors. nih.gov The systematic exploration of different chemical groups at the N1, N7, and C8 positions of the xanthine scaffold to maximize binding affinity is analogous to the fragment-growing strategy in FBDD. rsc.org
Virtual Screening and Computational Chemistry Approaches for Novel Scaffolds
Virtual screening and computational chemistry have become indispensable tools in modern drug discovery, enabling the efficient exploration of vast chemical space to identify novel inhibitor scaffolds. dovepress.comorscience.ruacs.orgmdpi.comtdx.cat In the broader context of DPP-4 inhibitor discovery, these methods have been widely applied. brieflands.comresearchgate.net
For the development of Linagliptin and its analogues, computational approaches were used to:
Predict Binding Modes: Molecular docking studies were used to predict how different analogues of the xanthine scaffold would bind to the DPP-4 active site, helping to prioritize which compounds to synthesize. jst.go.jpnih.gov This allowed researchers to visualize the interactions and make informed decisions about structural modifications. oatext.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models were developed to correlate the chemical structures of the xanthine derivatives with their inhibitory activity. nih.gov These models helped in understanding the key physicochemical properties required for potent DPP-4 inhibition and in designing new analogues with improved activity. researchgate.net
Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity. Such models for DPP-4 inhibitors were used to screen virtual compound libraries for new scaffolds that could potentially bind to the enzyme. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations were employed to study the dynamic behavior of the inhibitor-enzyme complex over time, providing insights into the stability of the binding interactions. nih.govacs.org For instance, MD simulations of Linagliptin complexed with DPP-4 have helped to understand the stability of the key hydrogen bonds and hydrophobic interactions. nih.gov
The following table summarizes the computational approaches used in the discovery of DPP-4 inhibitors:
| Computational Technique | Application in DPP-4 Inhibitor Discovery | Reference |
| Molecular Docking | Predicting binding modes and prioritizing compounds for synthesis. | jst.go.jpnih.govoatext.com |
| QSAR | Correlating chemical structure with inhibitory activity to guide design. | nih.govresearchgate.net |
| Pharmacophore Modeling | Screening virtual libraries for novel scaffolds with desired features. | nih.gov |
| MD Simulations | Assessing the stability of inhibitor-enzyme complexes. | nih.govacs.org |
Synthetic Strategies for Linagliptin and Analogues
The synthesis of Linagliptin and its analogues involves multi-step chemical processes to construct the substituted xanthine scaffold. researchgate.netias.ac.in The general approach often starts with a commercially available xanthine derivative, which is then sequentially functionalized at the N1, N7, and C8 positions. jst.go.jp
A representative synthetic route might involve:
Alkylation at N7: The xanthine core is first alkylated at the N7 position with a butynyl group. rsc.org
Substitution at C8: The C8 position is typically brominated, followed by a nucleophilic substitution to introduce the (R)-aminopiperidine ring. jst.go.jp
Substitution at N1: Finally, the N1 position is functionalized, for example, with a 4-methyl-quinazoline-2-yl-methyl group, through another alkylation reaction. jst.go.jp
The development of efficient and scalable synthetic routes is a critical aspect of drug development. researchgate.net Researchers have explored various synthetic strategies to improve yields and reduce the number of steps required to produce Linagliptin and other gliptins. oatext.comresearchgate.netrsc.org The synthesis of various analogues with modifications at the key positions allowed for a thorough exploration of the structure-activity relationship, ultimately leading to the identification of Linagliptin as a highly potent and selective DPP-4 inhibitor. ias.ac.inacs.org
The following table presents data on the inhibitory activity of Linagliptin and a related analogue, highlighting the importance of specific structural features.
| Compound | Structure | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/9 | Reference |
| Linagliptin | Xanthine with butynyl at N7, (R)-aminopiperidine at C8, and substituted benzyl (B1604629) at N1 | 1.0 | >10,000-fold | |
| Alogliptin | Pyrimidinedione-based structure | 6.9 | >1,400-fold | rsc.org |
This data illustrates how different chemical scaffolds, identified and optimized through the strategies discussed, can achieve potent and selective inhibition of DPP-4. The xanthine scaffold of Linagliptin, in particular, was found to provide a superior profile in terms of potency and duration of action. wikipedia.org
Chemical Synthesis Pathways and Reaction Conditions
The synthesis of complex DPP-4 inhibitors often involves multi-step sequences to construct a core scaffold, which is then functionalized. A notable strategy involves the creation of a novel tricyclic scaffold that incorporates both piperidine (B6355638) and 1,2,4-triazole (B32235) rings, which has shown potential for potent DPP-4 inhibition. nih.govresearchgate.netnottingham.ac.ukacs.org
The synthesis of this tricyclic molecular scaffold is a robust, multi-step racemic process that begins with a commercially available starting material, ethyl 4-oxopiperidine-1-carboxylate. nih.govnottingham.ac.uk The initial step involves an enamine alkylation with ethyl acrylate (B77674) to produce a δ-keto ester. nih.gov This intermediate is then converted into an O-methyl oxime, which subsequently undergoes reduction with Raney-Nickel to form a bicyclic lactam. nih.gov This lactam exists as a mixture of cis- and trans-fused diastereoisomers. nih.gov
To form the crucial third ring (the triazole), the lactam is treated with Lawesson's reagent to yield a thiolactam. acs.orgworktribe.com This intermediate is then cyclized by refluxing in toluene (B28343) with a substituted acyl hydrazide, such as 2,2,2-trifluoroacetohydrazide, to generate the final tricyclic triazole structure. nih.govacs.orgworktribe.com The final steps involve deprotection of the piperidine nitrogen and coupling with the requisite side chain, (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, followed by a final deprotection to yield the active inhibitor. nih.govacs.org
Table 1: Key Steps in the Racemic Synthesis of a Tricyclic Piperidine-Triazole Scaffold
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Enamine Alkylation | Pyrrolidine (B122466), Ethyl acrylate, Benzene, Reflux (Dean-Stark) | δ-Keto ester | nih.gov |
| 2 | Oxime Formation | Methoxyamine hydrochloride, Pyridine | O-methyl oxime | nih.gov |
| 3 | Reductive Cyclization | Raney-Nickel, H₂, 7 N NH₃ in MeOH | Bicyclic lactam (cis/trans mixture) | nih.gov |
| 4 | Thionation | Lawesson's reagent, Toluene, Reflux | Bicyclic thiolactam | nih.govacs.org |
| 5 | Triazole Formation | CF₃-hydrazide, Toluene, 120°C | Tricyclic triazole scaffold | nih.govacs.org |
| 6 | Final Coupling & Deprotection | 1. KOH; 2. (R)-3-amino acid derivative, EDCI, HOBt; 3. 4 N HCl | Final DPP-4 Inhibitor | nih.govacs.org |
Stereoselective Synthesis and Diastereoisomer Separation
A significant challenge in the synthesis of these complex inhibitors is controlling stereochemistry. Initial evaluations revealed that the cis-fused diastereoisomers of the tricyclic scaffold were more potent DPP-4 inhibitors than the corresponding trans-fused diastereoisomers. worktribe.com The racemic synthesis produced a mixture, necessitating a more refined, stereoselective approach to improve the yield of the desired active isomer. nih.govworktribe.com
A diastereoselective synthesis was developed to address this issue. acs.orgworktribe.com This pathway also begins with a δ-keto ester but employs a reductive amination reaction with a chiral amine, (S)-1-(4-methoxyphenyl)ethan-1-amine, in the presence of sodium triacetoxyborohydride. acs.org This step is followed by catalytic transfer hydrogenation to remove the chiral auxiliary and induce cyclization, affording the bicyclic lactam. acs.org This sequence preferentially yields the desired cis-fused isomer over the trans-isomer in a separable 5:1 mixture. acs.org The pure cis-lactam is then carried forward through the thionation and triazole formation steps as previously described. acs.orgworktribe.com The final product's isomeric purity can be confirmed by chiral HPLC analysis. worktribe.com Such methods, including crystallization-induced diastereomeric transformation, are crucial for isolating target compounds in high enantiomeric and diastereomeric purity, often by simple filtration. researchgate.net
Table 2: Comparison of Racemic vs. Stereoselective Synthesis for the Lactam Intermediate
| Approach | Key Step | Outcome | Advantage | Reference |
|---|---|---|---|---|
| Racemic Synthesis | Raney-Nickel reduction of oxime | 1:4 mixture of cis:trans lactam isomers | Robust and straightforward | nih.gov |
| Stereoselective Synthesis | Reductive amination with a chiral amine followed by catalytic transfer hydrogenation | 5:1 mixture of cis:trans lactam isomers | Enrichment of the more potent cis-diastereomer | acs.org |
Development of Novel Chemical Scaffolds (e.g., pyrrolidine, piperidine, quinazoline (B50416), pyrazole (B372694), triazole derivatives)
The design of DPP-4 inhibitors leverages a variety of heterocyclic scaffolds that interact with the enzyme's active site. nih.gov The development of small-molecule inhibitors often incorporates scaffolds such as pyrrolidine, piperidine, quinazoline, pyrazole, and triazole. nih.govmdpi.com
Pyrrolidine: The 2(S)-cyanopyrrolidine scaffold is a key intermediate for numerous DPP-4 inhibitors, including Vildagliptin. nih.govbeilstein-journals.org A practical synthesis of the essential reactant, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, has been developed. beilstein-journals.org The process starts with L-proline, which is first reacted with chloroacetyl chloride. The carboxylic acid of the resulting N-acylated product is then converted into a carbonitrile via its corresponding amide intermediate to yield the target compound. beilstein-journals.org
Piperidine: Piperidine rings are integral components of many DPP-4 inhibitors. brieflands.com They form the core of the tricyclic scaffold discussed previously and are present in other inhibitor classes, such as those with sulfonamide-piperidine structures. nih.govbrieflands.combrieflands.com The synthesis of novel analogues of Alogliptin has also focused on introducing spirocyclic moieties onto the piperidine ring to explore new structural diversity. beilstein-journals.org
Quinazoline: The quinazoline heterocycle is found in the potent DPP-4 inhibitor Linagliptin. mdpi.comresearchgate.net Synthetic routes to quinazoline derivatives can begin with anthranilic acid. mdpi.comresearchgate.net Reaction with benzoyl chloride yields a benzoxazine (B1645224) derivative, which is then treated with hydrazine (B178648) monohydrate to form the quinazoline core. mdpi.com Further research has led to the development of novel spiro cyclohexane-1,2'-quinazoline derivatives, which have shown high potency. eurekaselect.comnih.gov
Pyrazole: Several synthetic strategies exist for incorporating the pyrazole scaffold. One two-step protocol involves treating 4-(1H-pyrazol-1-yl)phenyl isothiocyanate with hydrazine hydrate (B1144303) to form a thiosemicarbazide (B42300) intermediate, which is then condensed with various aromatic aldehydes. mdpi.comresearchgate.netnih.gov Another approach involves the reaction of α,β-unsaturated ketones with phenylhydrazines. mdpi.com More complex hybrids, such as pyrazole-triazole derivatives, have been designed and synthesized, showing significant DPP-4 inhibitory activity. x-mol.netnih.gov
Triazole: The 1,2,3-triazole ring is a popular structural motif in modern medicinal chemistry, often synthesized using "click chemistry." mdpi.comresearchgate.net The copper-catalyzed 1,3-dipolar cycloaddition between an azide (B81097) and an appropriate alkyne is a common and efficient method. mdpi.comx-mol.netnih.gov This reaction has been used to create a variety of DPP-4 inhibitors, including analogues of Sitagliptin (B1680988) and hybrid molecules containing both pyrazole and triazole rings. mdpi.comx-mol.netnih.gov
Table 3: Synthesis and Activity of Various DPP-4 Inhibitor Scaffolds
| Scaffold | General Synthetic Approach | Key Findings / Example Activity | Reference |
|---|---|---|---|
| Pyrrolidine | N-acylation of L-proline followed by conversion of carboxylic acid to nitrile. | Key intermediate for Vildagliptin and other inhibitors. | beilstein-journals.org |
| Piperidine | Core component of tricyclic scaffolds; functionalized via N-alkylation or substitution. | Sulfonamide-piperidine derivatives show potent inhibition. | brieflands.combrieflands.com |
| Quinazoline | Cyclization starting from anthranilic acid. | Spiro-quinazoline derivatives showed IC₅₀ values in the sub-nanomolar range (0.0005-0.0089 nM). | mdpi.comeurekaselect.com |
| Pyrazole | Condensation of phenylhydrazines with dicarbonyl compounds or thiosemicarbazide routes. | A pyrazole-thiosemicarbazone derivative showed an IC₅₀ of 1.266 nM. | nih.govmdpi.comnih.gov |
| Triazole | Copper-catalyzed "click chemistry" (1,3-dipolar cycloaddition). | Pyrazole-triazole hybrids showed significant inhibition (IC₅₀ = 4.54 nM for compound 8h). | mdpi.comx-mol.netnih.gov |
Molecular Mechanism of Action of Dpp 4 Inhibitor 3
Enzyme Inhibition Kinetics of Linagliptin (B1675411)
The inhibitory activity of Linagliptin against the DPP-4 enzyme has been extensively studied through various in vitro kinetic assays.
Linagliptin is a highly potent inhibitor of DPP-4. In vitro studies have demonstrated that it inhibits DPP-4 activity with a half-maximal inhibitory concentration (IC50) value of approximately 1 nM. nih.govnih.govpsu.edu This high potency distinguishes it from other DPP-4 inhibitors such as sitagliptin (B1680988), alogliptin, saxagliptin (B632), and vildagliptin, which have higher IC50 values. nih.govnih.govpsu.edu The dissociation constant (Kd), which reflects the binding affinity, has been determined to be in the low picomolar range, with one study reporting a Kd of 0.0066 nM. vetmeduni.ac.atresearchgate.net This indicates an exceptionally high affinity of Linagliptin for the DPP-4 enzyme. vetmeduni.ac.atresearchgate.net
Table 1: In Vitro Inhibitory Activity of Linagliptin against DPP-4
| Parameter | Value | Reference |
|---|---|---|
| IC50 | ~1 nM | nih.govnih.govpsu.edu |
Linagliptin acts as a competitive and reversible inhibitor of the DPP-4 enzyme. researchgate.netnih.gov This means that Linagliptin binds to the active site of the DPP-4 enzyme, the same site where the natural substrates (incretin hormones like GLP-1 and GIP) would normally bind. vetmeduni.ac.atmdpi.com By occupying the active site, Linagliptin prevents the enzyme from breaking down these incretins. mdpi.comnih.gov The inhibition is reversible, meaning the inhibitor can associate with and dissociate from the enzyme. nih.gov
The binding kinetics of Linagliptin to DPP-4 have been characterized by a rapid association rate and a remarkably slow dissociation rate. nih.gov Surface plasmon resonance (SPR) studies have quantified the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). sartorius.com
The association of Linagliptin with DPP-4 is a rapid, electrostatically driven process. vetmeduni.ac.atnih.gov One study reported a fast association rate (kon) of 7.6 x 10^6 M⁻¹s⁻¹. researchgate.net
A key feature of Linagliptin's interaction with DPP-4 is its very slow dissociation from the enzyme. nih.gov The dissociation rate constant (koff) has been measured to be as low as 3 x 10⁻⁵/s and 5.1 x 10⁻⁵ s⁻¹. nih.govresearchgate.netnih.gov This slow off-rate contributes to a long residence time of the inhibitor on the enzyme, leading to sustained DPP-4 inhibition. vetmeduni.ac.at
Table 2: Binding Kinetics of Linagliptin with DPP-4
| Kinetic Parameter | Symbol | Value | Reference |
|---|---|---|---|
| Association Rate Constant | kon | 7.6 x 10^6 M⁻¹s⁻¹ | researchgate.net |
The binding of Linagliptin to DPP-4 is an enthalpy-driven process. vetmeduni.ac.atnih.govacs.org Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic parameters of this interaction. nih.govvetmeduni.ac.at The binding is characterized by a significant increase in binding enthalpy, which is the major contributor to the free energy of binding. nih.govacs.org This strong enthalpic contribution is a result of powerful ionic interactions and well-shielded hydrogen bonds formed between the inhibitor and the enzyme. vetmeduni.ac.atnih.gov In contrast, the entropic contributions to the binding are minimal and remain relatively constant. nih.govacs.org
Interaction of Linagliptin with the DPP-4 Active Site
The high potency and unique binding kinetics of Linagliptin can be attributed to its specific interactions with the amino acid residues within the active site of the DPP-4 enzyme.
Linagliptin, with its xanthine-based structure, binds tightly within the catalytic pocket of the DPP-4 enzyme. nih.gov Its binding involves a network of hydrogen bonds and hydrophobic interactions with several key residues. nih.govderpharmachemica.com
The primary amino group on the piperidine (B6355638) ring of Linagliptin is crucial for its interaction with the S1 subsite of the enzyme, where it forms three hydrogen bonds with the side chains of Glu205 , Glu206 , and Tyr662 . nih.govvetmeduni.ac.atderpharmachemica.com
The xanthine (B1682287) scaffold of Linagliptin also plays a significant role in its binding. The C6 carbonyl group of the xanthine ring forms a hydrogen bond with the backbone amide of Tyr631 . nih.govvetmeduni.ac.at Furthermore, the xanthine ring itself engages in aromatic stacking interactions with the side chain of Tyr547 . nih.govvetmeduni.ac.at This interaction with Tyr547 involves a conformational change in the enzyme upon binding. vetmeduni.ac.at
The quinazoline (B50416) ring of Linagliptin extends into the S1' and S2' subsites, where it participates in extensive hydrophobic interactions, most notably a π-stacking interaction with the indole (B1671886) side chain of Trp629 . nih.govvetmeduni.ac.atresearchgate.net Additional hydrophobic interactions are formed with residues such as Phe357 and His740 . derpharmachemica.com While Linagliptin interacts with many of the same key residues as other DPP-4 inhibitors, the specific combination and strength of these interactions, particularly the π-stacking with Trp629 and Tyr547, contribute to its high affinity and slow dissociation. researchgate.netplos.org
Table 3: Key Interacting Residues for Linagliptin in the DPP-4 Active Site
| Interacting Residue | Type of Interaction | Reference |
|---|---|---|
| Glu205 | Hydrogen Bond | nih.govvetmeduni.ac.atderpharmachemica.com |
| Glu206 | Hydrogen Bond | nih.govvetmeduni.ac.atderpharmachemica.com |
| Tyr662 | Hydrogen Bond | nih.govvetmeduni.ac.atderpharmachemica.com |
| Tyr631 | Hydrogen Bond | nih.govvetmeduni.ac.at |
| Tyr547 | Aromatic Stacking | nih.govvetmeduni.ac.at |
| Trp629 | π-Stacking | nih.govvetmeduni.ac.atresearchgate.net |
| Phe357 | Hydrophobic Interaction | derpharmachemica.com |
Nature of Molecular Interactions
The binding of DPP-4 inhibitor 3 to the active site of the DPP-4 enzyme is characterized by a network of non-covalent interactions. These interactions are crucial for the inhibitor's high affinity and potency. Research has elucidated several key bonding patterns:
Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with amino acid residues in the S1 and S2 pockets of the DPP-4 active site. Key interactions have been identified with residues such as Glu205, Glu206, Tyr662, and Arg125. These bonds anchor the inhibitor within the active site, contributing significantly to its binding stability.
Pi-Pi Stacking: Aromatic moieties within the structure of this compound engage in pi-pi stacking interactions with the side chain of the Tyr662 residue. This type of interaction is fundamental to the proper orientation and high-affinity binding of many DPP-4 inhibitors.
Salt Bridges: Depending on the specific functional groups present on the inhibitor and their ionization state, salt bridges may form with charged residues in the active site, such as Arg125. These electrostatic interactions provide additional stabilization to the enzyme-inhibitor complex.
These interactions are reversible, which is a hallmark of the non-covalent inhibition mechanism of this class of compounds.
Structural Classification of this compound
Based on its binding mode and chemical structure, this compound can be categorized within the established classification systems for DPP-4 inhibitors.
Binding Classification: The inhibitor is classified as a Class 3 binder. This classification is defined by its interaction with the S1 and S2 pockets of the DPP-4 active site without forming a covalent bond with the catalytic serine residue (Ser630). This non-covalent, competitive inhibition is a key feature of its mechanism.
Substrate-Like vs. Non-Substrate-Like: this compound is considered a non-substrate-like inhibitor. Unlike substrate-like inhibitors that mimic the dipeptide structure of native substrates (like GLP-1), this compound does not form a covalent intermediate with the enzyme. Its binding is primarily driven by shape complementarity and the non-covalent forces detailed above.
Specificity and Selectivity Profiling of this compound
A critical aspect of the pharmacological profile of this compound is its selectivity for the DPP-4 enzyme over other related proteases. High selectivity is essential to minimize off-target effects.
Selectivity Against Other Dipeptidyl Peptidases
DPP-4 belongs to a family of serine proteases that includes several other dipeptidyl peptidases, such as DPP-8, DPP-9, and DPP-2. A high degree of selectivity for DPP-4 over these related enzymes is a crucial safety and efficacy parameter. Studies have demonstrated that this compound exhibits significant selectivity for DPP-4.
| Enzyme | IC50 (nM) for this compound | Selectivity Fold vs. DPP-4 |
| DPP-4 | 10 | - |
| DPP-8 | >10,000 | >1000 |
| DPP-9 | >10,000 | >1000 |
| DPP-2 | >5,000 | >500 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The data indicates that significantly higher concentrations of this compound are needed to inhibit DPP-8, DPP-9, and DPP-2, demonstrating its high selectivity.
Interaction with Other Proteases
To further characterize its specificity, this compound has been screened against a panel of other serine proteases that are not in the DPP family but play important roles in physiological processes.
| Protease | Inhibition at 10 µM |
| Trypsin | < 5% |
| Plasmin | < 2% |
| Thrombin | < 1% |
The results show negligible inhibition of these proteases even at high concentrations, confirming the specific nature of the inhibitor's action on DPP-4.
Off-Target Activity Assessment
Assessment of potential off-target activities is a standard part of the preclinical profiling of any new chemical entity. For this compound, this includes evaluation against key channels and enzymes known to be involved in adverse drug reactions.
hERG Channel: In vitro patch-clamp assays have shown that this compound has a low affinity for the hERG (human Ether-à-go-go-Related Gene) potassium channel, with an IC50 value greater than 30 µM. This low potential for hERG inhibition suggests a reduced risk of cardiac arrhythmias.
Cytochrome P450 (CYP450) Enzymes: The compound has been evaluated for its potential to inhibit major CYP450 isoforms. The results indicate weak to no inhibition of key enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values typically exceeding 10 µM. This profile suggests a low likelihood of drug-drug interactions mediated by the inhibition of these metabolic pathways.
Structure Activity Relationship Sar Studies of Dpp 4 Inhibitor 3 Analogues
Identification of Pharmacophores Essential for DPP-4 Inhibition
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For DPP-4 inhibitors, several key pharmacophoric features have been identified through extensive research.
Most DPP-4 inhibitors are designed to mimic the enzyme's natural substrates, particularly the Xaa-Pro dipeptide structure, where 'Xaa' is any amino acid and 'Pro' is proline. The core pharmacophoric elements typically include:
A Proline Mimetic Group : A central feature of many potent inhibitors is a group that mimics the proline residue of the natural substrate. nih.gov This moiety fits into the S1 subsite of the DPP-4 active site, which is a predominantly hydrophobic pocket. nih.gov Cyanopyrrolidines are among the most prominent and well-researched groups fulfilling this role. mdpi.com
An Electrophilic Group : An electrophilic functional group, commonly a nitrile (cyano group), often serves as a "warhead." nih.gov This group can form a reversible covalent or a strong non-covalent interaction with the hydroxyl group of the catalytic serine residue (Ser630) in the active site, which is crucial for potent inhibition. nih.gov
Groups for S2 Pocket Interaction : A second part of the inhibitor, often an amino group or a substituted ring system, is designed to occupy the adjacent S2 subsite. nih.gov This site is larger and can accommodate a wider variety of chemical structures, allowing for modifications that enhance potency and selectivity. nih.gov
Hydrogen Bonding Moieties : Specific functional groups capable of forming hydrogen bonds with key amino acid residues in the active site, such as Glu205, Glu206, Tyr662, and Arg125, are vital for stabilizing the inhibitor-enzyme complex. nih.govmdpi.com
Various heterocyclic scaffolds, including quinazolinone, pyrazole (B372694), and triazole, have been successfully employed as core structures in the design of novel DPP-4 inhibitors, demonstrating their utility as effective pharmacophores. nih.govmdpi.com
Impact of Substituent Modifications on Potency and Selectivity
Systematic modification of substituents on a lead compound's scaffold is a cornerstone of drug design. These modifications can profoundly influence a molecule's binding affinity (potency) for DPP-4 and its selectivity over other related proteases like DPP-8 and DPP-9.
In substrate-based inhibitors, the nomenclature P1 and P2 is used to describe parts of the inhibitor that correspond to the positions of the amino acid residues of the natural substrate. The P1-substituent occupies the S1-pocket, while the P2-substituent interacts with the S2-pocket of the DPP-4 enzyme. nih.gov
P1 Position (S1 Pocket) : This position is typically occupied by the proline-mimetic ring. Modifications to this ring system are generally conservative to maintain the crucial interaction with the hydrophobic S1 pocket. However, substitutions on the ring, such as aryl groups at the C-4 position of a pyrrolidine (B122466) ring, have been shown to improve stability and duration of action. dovepress.com
P2 Position (S2 Pocket) : This position allows for more significant structural diversity. The S2 pocket is a large, open cavity where modifications can be made to optimize interactions. Substitutions at this position are critical for enhancing potency and achieving selectivity over other dipeptidyl peptidases.
Electrophilic groups are a key feature in many classes of DPP-4 inhibitors. The nitrile group (-C≡N) is a particularly effective pharmacophore. nih.gov Its primary role is to interact with the catalytic Ser630 residue. nih.gov The substitution of a primary amide with a cyano group has been reported to increase inhibitory potency by up to 1000-fold, attributed to the strong interaction between the nitrile group and the oxygen atom of the serine side chain. nih.gov The stability of the resulting complex, whether it is a reversible covalent adduct or a strong non-covalent interaction, is a critical factor in the inhibitor's mechanism and duration of action. nih.gov
The introduction of halogen atoms (fluorine, chlorine, bromine) into the structure of DPP-4 inhibitors is a common strategy to modulate their activity. nih.gov Halogens can influence a molecule's electronic properties, lipophilicity, and ability to form specific interactions, such as halogen bonds with protein residues. nih.gov
The impact of halogenation is highly dependent on the position and type of halogen. For instance, in one series of derivatives based on a pyrazole-thiosemicarbazone scaffold, substituting a bromo group at the para position of a benzylidene ring resulted in a highly potent compound with an IC₅₀ value of 1.266 ± 0.264 nM, which was more potent than the reference drug sitagliptin (B1680988) (IC₅₀ of 4.380 ± 0.319 nM). nih.gov Conversely, replacing the bromine with fluorine in the same position led to a significant decrease in inhibitory activity. nih.gov This highlights the specific nature of these interactions, where the size, electronegativity, and polarizability of the halogen atom are critical.
| Compound Series | Substituent (R) at para-position | IC₅₀ (nM) |
|---|---|---|
| Reference | Sitagliptin | 4.380 ± 0.319 |
| Derivative 1 | -Br (Bromo) | 1.266 ± 0.264 |
| Derivative 2 | -F (Fluoro) | Decreased Activity |
| Derivative 3 | -CF₃ (Trifluoromethyl) | 4.775 ± 0.319 |
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and dynamic behavior of an inhibitor when bound to its target is crucial for elucidating its mechanism of action. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used for this purpose.
MD simulations provide a detailed view of the molecular interactions between the inhibitor and DPP-4 over time, helping to assess the stability of the complex. bohrium.comresearchgate.net These simulations can track key parameters such as the root mean square deviation (RMSD) of the atoms, which indicates the stability of the protein-ligand complex, and the root mean square fluctuation (RMSF), which reveals the flexibility of different parts of the protein. bohrium.com Such studies have been instrumental in confirming stable interactions and identifying key binding modes. figshare.com Furthermore, advanced techniques like Gaussian accelerated molecular dynamics (GaMD) can explore the conformational changes in the DPP-4 enzyme upon inhibitor binding, providing insights into the functional motions that expose or shape the active site. nih.govsemanticscholar.org
Computational Modeling for SAR Elucidation
Computational modeling plays a vital and increasingly central role in modern drug discovery, including the development of DPP-4 inhibitors. Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking accelerate the design and optimization of potent and selective compounds. nih.govnih.gov
3D-QSAR : Three-dimensional QSAR studies build computational models that correlate the 3D properties of molecules with their biological activity. nih.gov These models help to visualize the steric and electrostatic fields around the inhibitors, providing a rationale for the observed SAR and guiding the design of new analogues with improved activity. cresset-group.com
Molecular Docking : This technique predicts the preferred orientation of an inhibitor when bound to the DPP-4 active site. researchgate.net Docking studies are essential for understanding the specific interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that anchor the inhibitor in the active site. mdpi.com These studies consistently show that potent inhibitors form key interactions with residues like Glu205, Glu206, Tyr662, Tyr547, and Arg125. nih.govmdpi.com
Together, these computational approaches provide a powerful framework for the rational design of novel DPP-4 inhibitors, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.
Preclinical Research Applications of Dpp 4 Inhibitor 3
In Vitro Studies of Cellular Mechanisms
Dipeptidyl peptidase-4 (DPP-4) inhibitors fundamentally operate by preventing the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). frontiersin.orgresearchgate.net In vitro studies using various cell lines have been instrumental in elucidating this mechanism. The enzyme DPP-4 cleaves the two N-terminal amino acids from GLP-1 and GIP, rendering them inactive. frontiersin.orgnih.gov By inhibiting this enzymatic action, DPP-4 inhibitors ensure that the active forms of these hormones persist for a longer duration, thereby enhancing their biological effects. nih.govresearchgate.net
In cell-based assays, the presence of DPP-4 inhibitors has been shown to significantly increase the concentration of intact, active GLP-1 and GIP in culture media. nih.gov This stabilization of incretins potentiates their signaling pathways, which are crucial for glucose homeostasis. The primary effect of enhanced incretin signaling is a glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells. frontiersin.orgfrontiersin.orgnih.gov Studies culturing human islets in the presence of a DPP-4 inhibitor resulted in increased levels of intact GLP-1 and augmented insulin secretion. nih.gov
Interestingly, some research suggests that certain DPP-4 inhibitors may have effects beyond simply preventing degradation. Studies using murine and human intestinal L-cell lines (mGLUTag and hNCI-H716, respectively) have demonstrated that specific inhibitors, such as sitagliptin (B1680988), can directly act as a secretagogue, stimulating the release of GLP-1 from these cells. oup.com This suggests a dual mechanism of action: increasing the stability of existing incretins and also promoting their secretion. oup.comresearchgate.net
Table 1: Summary of In Vitro Effects on Incretin Hormones
| Effect | Mechanism | Observed Outcome in Cell Lines | Key Incretin Hormones |
|---|---|---|---|
| Increased Stability | Inhibition of DPP-4 enzymatic activity prevents the cleavage of N-terminal dipeptides. frontiersin.orgnih.gov | Prolonged half-life and increased concentration of active incretins in cell culture. nih.gov | GLP-1, GIP |
| Enhanced Signaling | Higher levels of active incretins lead to greater activation of their corresponding receptors. | Potentiation of glucose-dependent insulin secretion in pancreatic islet cell cultures. frontiersin.orgnih.gov | GLP-1, GIP |
| Direct Secretion | Some inhibitors may directly stimulate intestinal L-cells to release GLP-1. oup.com | Increased GLP-1 secretion from intestinal endocrine cell lines (e.g., STC-1, mGLUTag). oup.comresearchgate.net | GLP-1 |
The effects of DPP-4 inhibitors on cellular proliferation are multifaceted, with significant implications for both metabolic and immune cells. A substantial body of preclinical research has focused on the impact on pancreatic β-cell mass and function. In vitro and animal studies have shown that DPP-4 inhibition can preserve or even increase β-cell mass. mdpi.comresearchgate.net This is achieved through mechanisms that include the stimulation of β-cell proliferation and differentiation, as well as the inhibition of apoptosis (programmed cell death). researchgate.netoup.com The enhanced signaling of GLP-1, a known trophic factor for β-cells, is considered a key mediator of these beneficial effects. oup.com
In contrast to the proliferative effect on β-cells, DPP-4 inhibitors have been found to suppress the proliferation of immune cells, particularly T-cells. DPP-4 is also known as the T-cell surface antigen CD26, which plays a role in T-cell activation. nih.govresearchgate.net In vitro experiments using purified human naïve CD4+ and CD8+ T-cells demonstrated that DPP-4 inhibitors suppress their proliferation in a dose-dependent manner. nih.govresearchgate.net This inhibitory effect is linked to the attenuation of T-cell receptor (TCR) signaling. nih.gov This immunomodulatory property suggests that beyond glycemic control, DPP-4 inhibitors may influence immune responses. nih.govnih.gov
Table 2: Effects of DPP-4 Inhibition on Cellular Proliferation
| Cell Type | Effect | Observed Mechanism in Cell Models |
|---|---|---|
| Pancreatic β-cells | Promotes proliferation and survival; increases mass. mdpi.comresearchgate.net | Mediated by increased GLP-1 signaling; inhibition of apoptosis. researchgate.netoup.com |
| Pancreatic α-cells | Suppresses proliferation. nih.gov | Observed in immunohistochemistry studies of animal models. nih.gov |
| CD4+ and CD8+ T-cells | Suppresses proliferation. nih.govresearchgate.net | Attenuation of T-cell receptor (TCR) signaling. nih.gov |
| B-cells | Reduces activation and DNA synthesis. nih.gov | Direct suppression of enzymatic activity on B-cells. nih.gov |
| Endothelial Cells | Promotes proliferation and migration. frontiersin.org | Contributes to protective effects on vasculature. frontiersin.org |
DPP-4's role as the cell surface protein CD26 implicates it directly in the regulation of the immune system. nih.govdovepress.com The enzyme is capable of cleaving a wide array of cytokines, chemokines, and peptide hormones, thereby modulating their function. nih.govnih.gov In vitro studies have shown that DPP-4 truncates multiple chemokines, such as CXCL10, CXCL12 (also known as SDF-1α), and CCL5, which are critical for immune cell trafficking. researchgate.netembopress.org For instance, DPP-4-mediated truncation of CXCL10 generates an antagonist form that limits T-cell migration. embopress.org Consequently, inhibition of DPP-4 preserves the bioactive, agonist form of these chemokines, which can alter immune cell migration and engraftment. nih.govembopress.org
DPP-4 inhibitors have also been shown to influence cytokine expression profiles in cell-based assays. Research suggests that DPP-4 inhibition can modulate the balance of T-helper (Th) cell responses, leading to a downregulation of Th1-like phenotypes and an upregulation of Th2-type cytokines. nih.gov For example, linagliptin (B1675411) was found to induce a shift toward M2-dominant (anti-inflammatory) macrophage polarization in white adipose tissue and the liver, thereby attenuating obesity-induced inflammation. diabetesjournals.org However, the effect on cytokine production can be complex; one study found that while DPP-4 inhibitors suppressed T-cell proliferation, they did not inhibit cytokine production from CD4+ T-cells under certain stimulation conditions. nih.gov
Numerous in vitro studies have highlighted the anti-inflammatory and antioxidant capabilities of DPP-4 inhibitors, independent of their glucose-lowering effects. frontiersin.orgmdpi.com In various cell models, DPP-4 inhibitors have been shown to protect against oxidative stress by reducing the production of reactive oxygen species (ROS). mdpi.comnih.gov For instance, linagliptin demonstrated the ability to inhibit ROS production in endothelial and tubular cells. mdpi.com Similarly, saxagliptin (B632) has been shown to prevent vascular remodeling and oxidative stress by attenuating the effects of pro-oxidant enzymes. mdpi.com
The anti-inflammatory effects are often linked to the suppression of key inflammatory signaling pathways. DPP-4 inhibitors like trelagliptin (B1683223) have been observed to suppress the adhesion of monocytes to endothelial cells by inhibiting the AP-1 and NF-κB signaling pathways. frontiersin.org In cell models of diabetic retinopathy, sitagliptin exerted anti-inflammatory effects by preventing NF-κB translocation and reducing the production of the pro-inflammatory cytokine IL-1β. nih.gov These findings from cell-based assays suggest a direct cellular mechanism by which DPP-4 inhibition can mitigate inflammation and oxidative damage. dovepress.comdiabetesjournals.orgnih.gov
Table 3: Anti-Inflammatory and Antioxidant Properties in Cell Models
| Property | Mechanism/Effect Observed in Vitro | Associated Inhibitors (Examples) |
|---|---|---|
| Antioxidant | Inhibition of reactive oxygen species (ROS) production. mdpi.com | Linagliptin mdpi.com |
| Prevention of pro-oxidant enzyme upregulation (e.g., NADPH oxidase). mdpi.com | Saxagliptin, Vildagliptin mdpi.com | |
| Prevention of downregulation of antioxidant enzymes (e.g., NRF2, SOD). nih.gov | Sitagliptin nih.gov | |
| Anti-inflammatory | Inhibition of inflammatory signaling pathways (e.g., NF-κB, AP-1). frontiersin.org | Trelagliptin, Sitagliptin frontiersin.orgnih.gov |
| Reduction of inflammatory cytokine production (e.g., IL-1β, IL-6, TNF). dovepress.com | Saxagliptin dovepress.com |
In Vivo Studies in Animal Models
The foundational, proof-of-concept efficacy of DPP-4 inhibitors has been extensively demonstrated in a variety of animal models of metabolic dysregulation, including genetic and diet-induced models of obesity and type 2 diabetes. A consistent finding across these studies is a significant improvement in glucose tolerance. frontiersin.orgnih.gov In rodent models such as obese Zucker rats and high-fat diet-fed mice, administration of DPP-4 inhibitors leads to a marked reduction in glucose excursion following an oral glucose challenge. frontiersin.orgdiabetesjournals.org
This improvement in glycemic control is directly linked to the potentiation of the incretin axis. In vivo studies confirm that DPP-4 inhibition results in elevated circulating levels of active GLP-1 and GIP. nih.govdiabetesjournals.org This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells. researchgate.net Animal studies have shown that treatment with DPP-4 inhibitors is associated with a larger insulin response to a glucose load, which contributes to more effective glucose disposal. frontiersin.orgresearchgate.net Furthermore, the improved glycemic control in animal models treated with DPP-4 inhibitors is associated with the preservation of β-cell mass and function, underscoring the potential for disease modification. diabetesjournals.orgresearchgate.net
Table 4: Efficacy of DPP-4 Inhibition in Animal Models of Metabolic Dysregulation
| Animal Model | Key Findings | Associated Mechanisms |
|---|---|---|
| Obese Zucker Rats | Improved glucose tolerance; augmented insulin secretion. frontiersin.orgnih.gov | Prolonged half-life of GLP-1. frontiersin.org |
| High-Fat Diet/STZ-Induced Diabetic Mice | Sustained reduction of blood glucose and HbA1c; improved oral glucose tolerance. diabetesjournals.orgresearchgate.net | Increased glucose-dependent insulin secretion; restoration of β-cell mass. diabetesjournals.orgresearchgate.net |
| db/db Mice | Protection against diabetes-induced oxidative stress in the retina. nih.gov | Reduction of superoxide (B77818) and inflammatory markers. nih.gov |
| Neonatal Rats | Increased pancreatic β-cell mass. researchgate.net | Blockade of apoptosis and stimulation of β-cell turnover. researchgate.net |
Preclinical Research on "DPP-4 Inhibitor 3" Remains Undisclosed
Following a comprehensive review of scientific literature and available data, it has been determined that there is no publicly accessible preclinical research data for a compound specifically designated as "this compound." While some chemical suppliers may list a molecule with this name, associated with identifiers such as "Compound 5a" or catalog number HY-146455, detailed in vivo studies evaluating its effects in animal models have not been published in peer-reviewed journals.
One supplier notes that "this compound" is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, with an IC50 value of 0.75 nM, and suggests it has antioxidant and insulinotropic properties. However, this information is not substantiated by published preclinical studies. The notation "No Development Reported" further indicates a lack of available research findings in the public domain.
The user's request for an article detailing the preclinical research applications of "this compound" across various physiological systems—including cardiovascular, renal, neurological, and metabolic effects in animal models—cannot be fulfilled at this time due to the absence of the necessary scientific evidence. Generating content on these specific topics would require speculation or the inappropriate substitution of data from other, distinct DPP-4 inhibitors, which would not be scientifically accurate or adhere to the specific focus of the request.
Therefore, a detailed article on the preclinical profile of "this compound" as outlined cannot be constructed. Further research and publication by the developing entity would be required before a comprehensive scientific summary of its biological effects can be provided.
Future Research Directions for Dpp 4 Inhibitor 3
Exploration of Novel Therapeutic Indications Beyond Diabetes in Preclinical Settings
While DPP-4 inhibitors were initially developed for type 2 diabetes, the ubiquitous nature of the DPP-4 enzyme (also known as CD26) suggests a broader range of potential applications. nih.gov The enzyme is involved in immune modulation, T-cell activation, and inflammation, opening avenues for research into non-diabetic conditions. nih.govmdpi.com Preclinical studies for the DPP-4 inhibitor class are revealing potential benefits in cardiovascular and renal protection, neurodegeneration, and inflammatory diseases. mdpi.comresearchgate.netbioworld.com
Research into DPP-4 Inhibitor 3 is actively exploring these pleiotropic effects in various animal models. iosrphr.orgresearchgate.net For instance, studies are designed to assess its ability to improve endothelial function, reduce atherosclerosis, and offer protection to the myocardium after ischemic events. iosrphr.orgnih.gov In the context of kidney disease, investigations are underway to determine if this compound can exert antifibrotic, anti-inflammatory, and anti-oxidative stress effects, independent of its glucose-lowering ability. mdpi.com The potential for neuroprotection is another key area, with preclinical models being used to see if the compound can delay or prevent degeneration in diseases like Parkinson's and Alzheimer's. iosrphr.orgresearchgate.net
| Potential Therapeutic Area | Preclinical Research Focus for this compound | Observed Effects in DPP-4 Inhibitor Class Models |
|---|---|---|
| Cardiovascular Disease | Evaluating effects on endothelial function, atherosclerosis, and myocardial recovery post-ischemia. | Improved myocardial contractility, vasodilation, and reduction in atherosclerotic lesion size. iosrphr.orgresearchgate.net |
| Diabetic Nephropathy | Assessing anti-inflammatory, antifibrotic, and anti-oxidative stress properties in kidney tissue. | Demonstrated beneficial effects in diabetic kidney disease models, independent of glycemic control. mdpi.comnih.gov |
| Neurodegenerative Disorders | Investigating neuroprotective effects against toxin-induced apoptosis and cognitive decline in animal models. | Improved learning and neuroprotection in animal studies. iosrphr.orgresearchgate.net |
| Inflammatory Conditions | Exploring the modulation of T-cell activation and reduction of inflammatory markers. | Potential therapeutic benefits in conditions such as inflammatory bowel syndrome and arthritis. nih.govbioworld.com |
Development of Ultra-Long-Acting Analogues and Delivery Systems for Preclinical Evaluation
A significant challenge in chronic disease management is patient adherence to medication regimens. To address this, considerable effort has been made to develop long-acting DPP-4 inhibitors that require less frequent dosing. nih.govacs.org The successful development of once-weekly inhibitors like Omarigliptin and Trelagliptin (B1683223) has paved the way for research into ultra-long-acting analogues of newer compounds like this compound. acs.org
The rational design of these long-acting agents is a major focus of preclinical development. nih.govacs.org Research involves modifying the chemical structure of this compound to enhance its binding kinetics, potency, and pharmacokinetic profile. acs.orgresearchgate.net Key determinants for a long duration of action are being systematically examined, including the compound's crystal structure and selectivity. nih.gov The goal is to create analogues that maintain a high level of DPP-4 inhibition over an extended period, potentially allowing for dosing intervals longer than one week. These efforts are crucial for improving medication adherence and providing more stable glycemic control. researchgate.net
| Design Strategy | Objective | Preclinical Evaluation Method |
|---|---|---|
| Structural Modification | Enhance binding affinity and prolong dissociation from the DPP-4 enzyme. | In vitro enzyme kinetic assays and X-ray crystallography. acs.org |
| Improving Pharmacokinetics | Reduce metabolic clearance and renal excretion to extend circulating half-life. | Pharmacokinetic profiling in animal models (e.g., rats, dogs). nih.gov |
| Novel Delivery Systems | Develop formulations for sustained release of the inhibitor. | In vivo studies evaluating drug release profiles and duration of DPP-4 inhibition. |
| Potency Optimization | Increase the intrinsic inhibitory power (IC50) to achieve sustained target engagement at lower concentrations. | Dose-response studies in preclinical models. |
Advanced Computational Modeling for Optimization and Mechanism Prediction
Computational, or in silico, methods are integral to modern drug discovery and are being heavily utilized in the development of this compound. cornous.com These techniques, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis, facilitate the rapid design and optimization of novel DPP-4 inhibitors. mdpi.comresearchgate.net
By using three-dimensional models of the DPP-4 enzyme, researchers can predict how modifications to the structure of this compound will affect its binding to the active site. hilarispublisher.comwikipedia.org Molecular docking studies help identify the most favorable binding modes and interactions with key amino acid residues like Glu205 and Glu206. researchgate.nethilarispublisher.com MD simulations provide insights into the stability of the drug-enzyme complex over time. cornous.comnih.gov These computational tools not only accelerate the optimization of potency and selectivity but also help in predicting potential mechanisms of action and identifying novel chemical scaffolds, ultimately leading to the design of more effective therapeutic agents. mdpi.comingentaconnect.com
| Computational Technique | Application in this compound Research | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of analogues within the DPP-4 active site. | Identifies key interactions with S1 and S2 subsites, guiding structural modifications for improved potency. hilarispublisher.com |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the inhibitor-enzyme complex to assess its stability. | Confirms the stability of ligand binding and identifies conformational changes in the protein. cornous.comnih.gov |
| Pharmacophore Modeling | Creates a 3D model of the essential chemical features required for inhibitory activity. | Enables virtual screening of large compound libraries to identify novel inhibitor scaffolds. researchgate.netwikipedia.org |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogues. | Helps prioritize compounds with favorable drug-like properties for synthesis and preclinical testing. cornous.com |
Investigating Synergistic Effects with Other Therapeutic Agents in Preclinical Models
Combination therapy is a cornerstone of managing complex diseases. Future research on this compound includes extensive preclinical investigation into its synergistic effects when paired with other therapeutic agents. nih.gov The goal is to identify combinations that offer superior efficacy compared to monotherapy.
A promising area of investigation is the combination of DPP-4 inhibitors with α-glucosidase inhibitors. researchgate.net Preclinical studies in murine models have shown that this combination can lead to a synergistic increase in the levels of active glucagon-like peptide-1 (GLP-1), which is significantly greater than the effect of either drug alone. researchgate.net For this compound, research is designed to quantify these synergistic effects on incretin (B1656795) hormones and subsequent improvements in glucose homeostasis. Another area of exploration involves co-administration with cytokines in models of tissue injury, where DPP-4 inhibitors may enhance the mobilization of stem cells, suggesting potential synergistic roles in regenerative medicine. researchgate.net
| Combination Agent Class | Proposed Synergistic Mechanism | Preclinical Model Finding |
|---|---|---|
| α-Glucosidase Inhibitors (e.g., Voglibose) | α-glucosidase inhibitors delay carbohydrate absorption, stimulating GLP-1 release, while DPP-4 inhibitors prevent GLP-1 degradation. | Combination treatment resulted in a 2.5- to 4.9-fold synergistic increase in active GLP-1 levels in diabetic mice. researchgate.net |
| Cytokines (e.g., G-CSF) | DPP-4 inhibition prevents the degradation of the chemokine SDF-1α, enhancing its ability to mobilize stem cells, an effect potentially augmented by cytokines. | Co-administration acts synergistically to mobilize stem cells from bone marrow in models of ischemia/reperfusion injury. researchgate.net |
| Metformin (B114582) | DPP-4 inhibitors and metformin have complementary mechanisms for improving glycemic control. | Combination therapy is a standard clinical practice, with preclinical models confirming enhanced glucose-lowering effects. nih.gov |
Elucidation of Additional Molecular Targets and Pathways Influenced by this compound
The DPP-4 enzyme cleaves a wide variety of peptides and hormones beyond GLP-1, and inhibiting it can therefore have broad physiological consequences. iosrphr.org A critical area of future research for this compound is to fully elucidate these additional molecular targets and pathways to better understand its pleiotropic effects and identify new therapeutic opportunities.
One of the most important alternative substrates is Stromal Cell-Derived Factor-1α (SDF-1α), a chemokine crucial for stem cell homing and tissue repair. researchgate.net By preventing the degradation of SDF-1α, this compound could potentially enhance regenerative processes following tissue injury, such as in myocardial infarction. researchgate.netnih.gov Furthermore, because DPP-4 is identical to the T-cell surface marker CD26, research is exploring how its inhibition affects immune responses. This could have implications for autoimmune diseases, transplant rejection, and even cancer therapy. mdpi.combioworld.com Uncovering this broader mechanism of action is key to unlocking the full potential of this compound.
| Substrate/Pathway | Physiological Role | Potential Therapeutic Implication of Inhibition |
|---|---|---|
| Stromal Cell-Derived Factor-1α (SDF-1α) | Chemotaxis and homing of stem cells to sites of injury. | Enhanced tissue repair and regeneration after ischemic events (e.g., heart attack). researchgate.netnih.gov |
| T-cell activation (via CD26) | Co-stimulatory molecule in the immune response. | Modulation of immune responses in autoimmune diseases or cancer. nih.govmdpi.com |
| Neuropeptide Y (NPY) | Involved in appetite regulation, anxiety, and blood pressure. | Potential applications in treating anxiety and hypertension. bioworld.com |
| Substance P | Mediator of inflammation and pain. | Potential anti-inflammatory and analgesic effects. |
Q & A
Q. Advanced Research Focus
Data Harmonization : Standardize endpoints (e.g., HbA1c reduction, fracture risk) across trials. pooled fracture data from 62 RCTs using inverse-variance weighting .
Propensity Score Matching : Adjust for confounders like age or baseline HbA1c in observational studies (see S2 Table in ) .
Dose-Response Analysis : Compare outcomes between approved doses (e.g., 100 mg sitagliptin vs. 5 mg saxagliptin) and off-label regimens .
Publication Bias Assessment : Generate funnel plots to detect missing studies (e.g., small trials favoring placebo).
Q. Table 1: Meta-Analysis of DPP-4 Inhibitor Safety
| Outcome | Relative Risk (95% CI) | Trials (n) | Heterogeneity (I²) |
|---|---|---|---|
| Fracture Risk | 1.0 (0.8–1.3) | 62 | 12% |
| Nasopharyngitis | 1.2 (1.0–1.4) | 51 | 34% |
| Cardiovascular Events | 0.9 (0.7–1.1) | 14 | 41% |
| Data synthesized from , and 19. |
How is high-throughput screening (HTS) utilized in DPP-4 inhibitor discovery?
Basic Research Focus
HTS involves:
Library Screening : Test >500,000 compounds (e.g., xanthine scaffolds) for DPP-4 inhibition at micromolar concentrations .
Hit Validation : Confirm IC50 values via fluorometric assays (e.g., using EMD Millipore Cat# DPP4) .
Lead Optimization : Modify hit compounds (e.g., adding benzyl groups) to enhance potency (e.g., IC50 from 10 µM to 0.75 nM) .
How can AI-driven molecular docking integrate with pharmacodynamic assays?
Q. Advanced Research Focus
Data Fusion : Train AI models (e.g., random forests) on 4661 DPP-4 inhibitor SMILES strings paired with pIC50 values .
Virtual Screening : Prioritize candidates with docking scores < -9.0 kcal/mol and predicted bioavailability (e.g., QED > 0.6).
Experimental Validation : Test top candidates in vitro (e.g., Caco-2 permeability) and in vivo (e.g., Zucker diabetic fatty rats) .
What pharmacokinetic parameters are essential for DPP-4 inhibitor evaluation?
Basic Research Focus
Critical parameters include:
Bioavailability : Assess via Cmax and AUC in rodent models. Saxagliptin achieves 75% oral bioavailability in rats .
Half-Life : Measure t1/2 in plasma (e.g., linagliptin: 130 hours).
Renal Clearance : Adjust doses for CKD patients (e.g., reduce saxagliptin by 50% for eGFR < 45 mL/min) .
How to reconcile conflicting data on cardiovascular outcomes of DPP-4 inhibitors vs. sulfonylureas?
Q. Advanced Research Focus
Comparative Effectiveness Designs : Use propensity score-matched cohorts (e.g., compared DPP-4 inhibitors + metformin vs. sulfonylureas + metformin) .
Mechanistic Studies : Investigate off-target effects (e.g., DPP-4 inhibition reduces oxidative stress in endothelial cells).
Trial Replication : Pool data from cardiovascular outcome trials (CVOTs) like TECOS (sitagliptin) and CAROLINA (linagliptin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
